3-Nitro-o-phenylenediamine
Overview
Description
3-Nitro-o-phenylenediamine, also known as 3-nitrobenzene-1,2-diamine, is a dark red crystalline powder . It is an organic compound with the molecular formula C6H7N3O2 .
Molecular Structure Analysis
The molecular structure of 3-Nitro-o-phenylenediamine is represented by the SMILES notationNC1=CC=CC(=C1N)N+=O
. The molecular weight is 153.14 . Chemical Reactions Analysis
While specific chemical reactions involving 3-Nitro-o-phenylenediamine are not detailed in the search results, it’s known that o-Phenylenediamine, a related compound, reacts with ketones and aldehydes to produce various valuable products .Physical And Chemical Properties Analysis
3-Nitro-o-phenylenediamine appears as a dark red crystalline powder . It has a melting point between 157.0-164.0°C . The compound is stable under normal conditions .Scientific Research Applications
Electrochemical and Spectroscopic Studies : 3-Nitro-o-phenylenediamine has been studied for its electrochemical and spectroscopic properties. For instance, research on various antioxidants based on N,N′-substituted p-phenylenediamines, a group to which 3-Nitro-o-phenylenediamine belongs, has shown interesting electrochemical behavior and spectroscopic features. These compounds are significant in the rubber industry and exhibit reversible redox couples in certain conditions, useful for understanding their oxidative processes and potential applications in material science (Rapta et al., 2009).
Synthesis of Condensed Dihydrodiazepinones : Research indicates that 3-Nitro-o-phenylenediamine reacts with compounds like ethyl acetoacetate to form isomeric compounds with potential applications in medicinal chemistry. This kind of reaction is essential for creating new organic compounds that could be precursors or active ingredients in pharmaceuticals (Puodžiūnaitė et al., 1999).
Percutaneous Penetration and Metabolism Studies : In the context of toxicology, studies have been conducted to understand the percutaneous penetration and metabolism of similar compounds like 2-Nitro-p-phenylenediamine in human and rat skin. These studies are crucial for assessing the safety of compounds used in cosmetic products like hair dyes (Yourick & Bronaugh, 2000).
Formation of Benzothiadiazoles : Another application involves the reaction of o-phenylenediamines with compounds like sulphur monochloride, forming benzothiadiazoles. This reaction has potential applications in synthetic chemistry and materials science (Hope & Wiles, 1966).
Wettability Recognition for Isomeric Phenylenediamine : A study demonstrated that a nitro-calix[4]arene self-assembled monolayer could selectively bind to o-phenylenediamine, a close relative of 3-Nitro-o-phenylenediamine. This finding is significant for developing sensors for organic pollutants (Feng et al., 2013).
Carcinogenicity and Toxicity Studies : The carcinogenicity and toxicity of phenylenediamines, a category including 3-Nitro-o-phenylenediamine, have been extensively studied. This research is crucial for understanding the health implications of these compounds and their derivatives (Milman & Peterson, 1984).
Safety And Hazards
properties
IUPAC Name |
3-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCXBXZBNOYTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190436 | |
Record name | 3-Nitro-o-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-o-phenylenediamine | |
CAS RN |
3694-52-8 | |
Record name | 3-Nitro-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3694-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-o-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-o-phenylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-o-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-o-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIAMINO-3-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRZ63L50ZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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